Ethyl 2-phenylcyclopropanecarboxylate
Overview
Description
Ethyl 2-phenylcyclopropanecarboxylate is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 g/mol . The IUPAC name for this compound is ethyl 2-phenylcyclopropane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-phenylcyclopropanecarboxylate consists of a cyclopropane ring attached to a phenyl group and a carboxylate ester group . The InChI string representation of its structure isInChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
. Physical And Chemical Properties Analysis
Ethyl 2-phenylcyclopropanecarboxylate has a density of 1.1±0.1 g/cm3 . Its boiling point is 266.7±19.0 °C at 760 mmHg . The compound has a molar refractivity of 53.9±0.3 cm3 . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has 4 freely rotating bonds . Its polar surface area is 26 Å2 .Scientific Research Applications
Synthesis of Coumarin Derivatives
Ethyl 2-phenylcyclopropanecarboxylate could potentially be used in the synthesis of coumarin derivatives . Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
Cyclization Mechanisms
The compound could be used in studying different cyclization mechanisms . For example, the condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . Understanding these mechanisms could be crucial in the development of new synthetic methods.
Gold-Catalyzed Ethylene Cyclopropanation
Ethyl 2-phenylcyclopropanecarboxylate could potentially be used in gold-catalyzed ethylene cyclopropanation . This process involves the direct conversion of ethylene into ethyl 1-cyclopropylcarboxylate upon reaction with ethyl diazoacetate (N2CHCO2Et, EDA) in the presence of catalytic amounts of IPrAuCl/NaBArF4 .
Development of Green Procedures
The compound could be used in the development of mild and green procedures for the synthesis of coumarin derivatives . This could contribute to more sustainable and environmentally friendly chemical processes.
Mechanism of Action
Mode of Action
Ethyl 2-phenylcyclopropanecarboxylate is involved in the Ru(salen)-mediated cyclopropanation reaction of styrene with ethyl diazoacetate (EDA). The reaction mechanism involves the formation of carbene species and a cyclopropanation step . The C−H group of the catalyst plays a key role in enantioselectivity .
Biochemical Pathways
It is involved in the cyclopropanation reaction, which is a common method for synthesizing cyclopropanes . Cyclopropanes are found in many natural products and bioactive compounds .
Result of Action
It is known that cyclopropane-containing compounds can undergo a wide array of synthetically useful transformations, making them versatile building blocks in organic synthesis .
properties
IUPAC Name |
ethyl 2-phenylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914228 | |
Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylcyclopropanecarboxylate | |
CAS RN |
97-71-2 | |
Record name | 97-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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